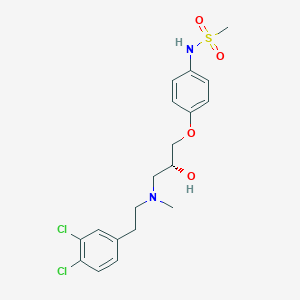
(R)-1-(4-Methanesulfonamidophenoxy)3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(4-(3-((3,4-Dichlorophenethyl)(methyl)amino)-2-hydroxypropoxy)phenyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenethyl group, a hydroxypropoxy group, and a methanesulfonamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-(3-((3,4-Dichlorophenethyl)(methyl)amino)-2-hydroxypropoxy)phenyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 3,4-Dichlorophenethylamine: This can be synthesized by the reduction of 3,4-dichlorophenylacetonitrile using a suitable reducing agent such as lithium aluminum hydride.
Formation of the Intermediate: The 3,4-dichlorophenethylamine is then reacted with epichlorohydrin to form an epoxide intermediate.
Nucleophilic Opening of the Epoxide: The epoxide intermediate is opened by a nucleophilic attack from methylamine, resulting in the formation of a secondary amine.
Coupling with Methanesulfonyl Chloride: The secondary amine is then coupled with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens, often in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(4-(3-((3,4-Dichlorophenethyl)(methyl)amino)-2-hydroxypropoxy)phenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of dichlorophenethyl and methanesulfonamide groups on biological systems. It may serve as a model compound for investigating the interactions between similar structures and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest that it could be modified to develop new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, ®-N-(4-(3-((3,4-Dichlorophenethyl)(methyl)amino)-2-hydroxypropoxy)phenyl)methanesulfonamide can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of ®-N-(4-(3-((3,4-Dichlorophenethyl)(methyl)amino)-2-hydroxypropoxy)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The dichlorophenethyl group may interact with hydrophobic pockets in proteins, while the methanesulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
®-N-(4-(3-((3,4-Dichlorophenethyl)(methyl)amino)-2-hydroxypropoxy)phenyl)acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
®-N-(4-(3-((3,4-Dichlorophenethyl)(methyl)amino)-2-hydroxypropoxy)phenyl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a methanesulfonamide group.
Uniqueness
The uniqueness of ®-N-(4-(3-((3,4-Dichlorophenethyl)(methyl)amino)-2-hydroxypropoxy)phenyl)methanesulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both dichlorophenethyl and methanesulfonamide groups allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H24Cl2N2O4S |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-[4-[(2R)-3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C19H24Cl2N2O4S/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3/t16-/m1/s1 |
InChI Key |
BQBSHJUQVIWEFM-MRXNPFEDSA-N |
Isomeric SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)C[C@H](COC2=CC=C(C=C2)NS(=O)(=O)C)O |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(aminomethyl)pyridin-2-yl]sulfamide](/img/structure/B12829638.png)
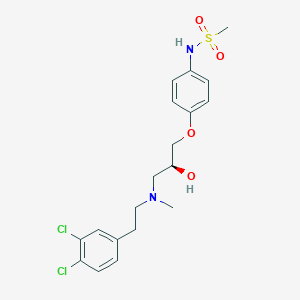
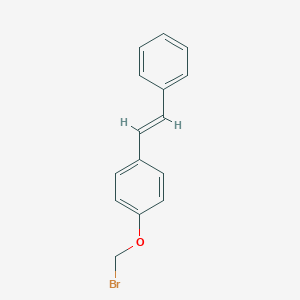
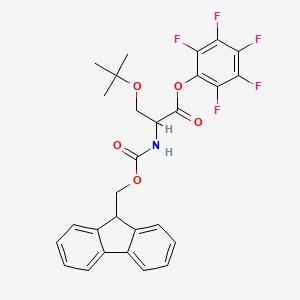
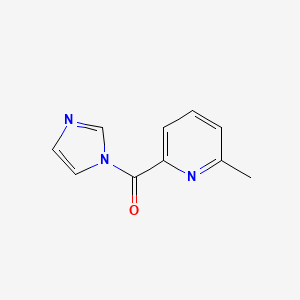
![2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene](/img/structure/B12829692.png)
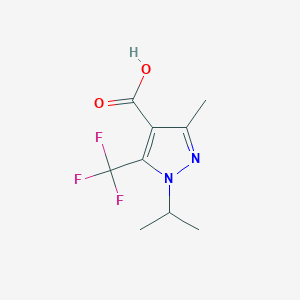
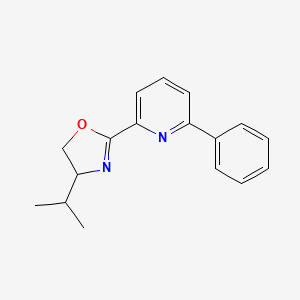

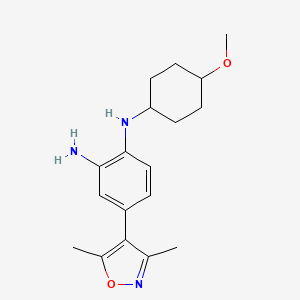
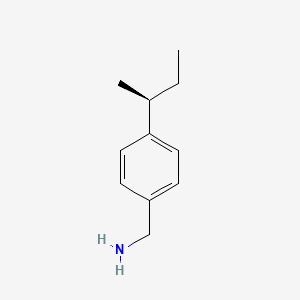
![1-(Benzo[b]thiophen-6-yl)ethan-1-ol](/img/structure/B12829728.png)
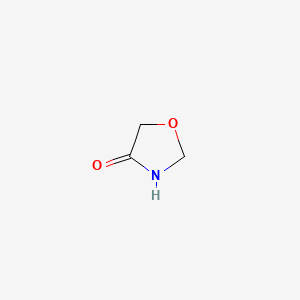
![6-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12829742.png)
